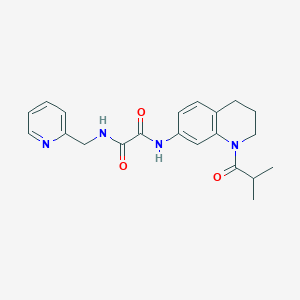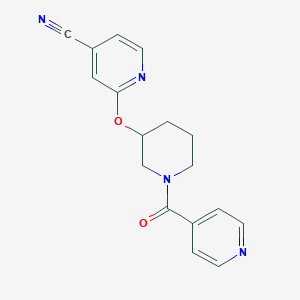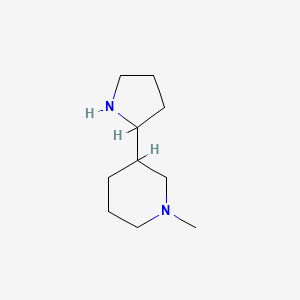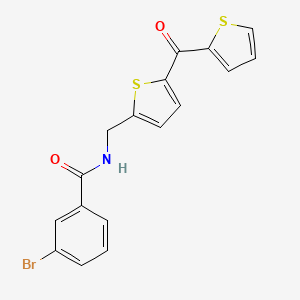![molecular formula C23H16Cl2F3N3OS B3005017 3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 383145-80-0](/img/structure/B3005017.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole" is a structurally complex molecule that belongs to the class of 1,2,4-triazoles. Triazoles are a group of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of various substituents such as dichlorobenzyl, phenyl, and trifluoromethylphenoxy groups in the molecule suggests that it may exhibit unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including one-pot multi-component reactions. For instance, a related study demonstrated the synthesis of 3-{[(1, 3-benzoxazol-2-yl) sulfanyl] (phenyl) methyl}-4-hydroxy-2H-1-benzopyran-2-one derivatives using a one-pot reaction involving Knoevenagel condensation followed by nucleophilic addition . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, utilizing appropriate starting materials and conditions to introduce the desired substituents onto the triazole core.
Molecular Structure Analysis
The molecular structure of triazole derivatives can exhibit tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a proton and the double bond. An X-ray diffraction study of similar triazole compounds revealed that they preferentially adopt a structure where the electron-acceptor substituent occupies the 3 position, while the electron-donor substituent resides in the 5 position . This preference for a specific tautomeric form can have significant implications for the reactivity and interactions of the compound.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, depending on their substituents. For example, the formation of a transplacental mutagen from sulfanilamide and sodium nitrite in acidic conditions indicates that triazole compounds can be reactive under certain conditions . The specific chemical reactions that "3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole" may undergo would depend on the reactivity of its functional groups and the influence of its substituents on the triazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The presence of electron-withdrawing groups such as trifluoromethyl can affect the acidity and basicity of the molecule, while the presence of bulky substituents can influence its solubility and melting point. The specific properties of the compound would need to be determined experimentally, but insights can be drawn from related compounds. For instance, the study of 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts provided information on their tautomeric preferences and protonation states, which are relevant to understanding their behavior in different environments .
Aplicaciones Científicas De Investigación
Herbicidal Activities
The compound has been explored for its potential in herbicidal activities. A study synthesized a series of related 1,2,4-triazoles and tested them for selective herbicidal activity, with some showing moderate to good effectiveness against Brassica campestris L. at specific concentrations (Liu & Shi, 2014).
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of 1,2,4-triazole derivatives. These compounds have been tested for activity against various microbial strains and fungi, showing promising results as potential antimicrobials (Popiołek et al., 2011).
Pharmaceutical Potential
Some derivatives of 1,2,4-triazoles have been synthesized and evaluated for urease inhibition and anti-proliferative activities, indicating potential pharmaceutical applications. These compounds have shown varying degrees of effectiveness in inhibiting urease and controlling cell proliferation (Ali et al., 2022).
Structural Analysis
In-depth structural analyses of 1,2,4-triazoles have been conducted to understand their molecular and crystal structures. This includes studies using X-ray diffraction, NMR, and other techniques, providing valuable insights into the physical and chemical properties of these compounds (Slyvka et al., 2022).
Tautomerism Studies
Research has been done on the tautomerism of azacycles, including 1,2,4-triazoles. These studies contribute to a better understanding of the chemical behavior and reactivity of these compounds, which is crucial for their application in various fields (Buzykin et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3N3OS/c24-19-10-9-15(11-20(19)25)14-33-22-30-29-21(31(22)17-6-2-1-3-7-17)13-32-18-8-4-5-16(12-18)23(26,27)28/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYNDAEYMIICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)
![N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3004935.png)

![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)
![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)

![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)
![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)



![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)